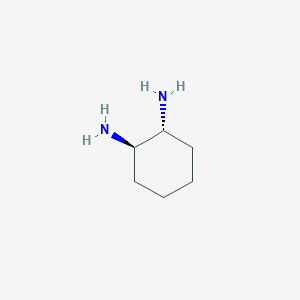

trans-1,2-Cyclohexanediamine

描述

Enantiomeric Significance and Stereochemical Importance in Chemical Sciences

The significance of (1R,2R)-(-)-1,2-Diaminocyclohexane is deeply rooted in the principles of stereochemistry, the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this on chemical reactions. Chirality is a key concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image, much like a pair of hands. nih.gov These non-superimposable mirror images are known as enantiomers. nih.gov

(1R,2R)-(-)-1,2-Diaminocyclohexane is one of a pair of enantiomers. Its counterpart is (1S,2S)-(+)-1,2-Diaminocyclohexane. The designations (1R,2R) and (1S,2S) refer to the absolute configuration at the two chiral carbon centers in the cyclohexane (B81311) ring, as determined by the Cahn-Ingold-Prelog priority rules. The (-) and (+) signs indicate the direction in which the enantiomer rotates plane-polarized light. A racemic mixture, containing equal amounts of both enantiomers, will exhibit no optical rotation as the rotations of the individual enantiomers cancel each other out. brainly.com

The stereochemical purity of (1R,2R)-(-)-1,2-Diaminocyclohexane is crucial for its applications. In biological systems, which are themselves chiral, the two enantiomers of a chiral molecule can exhibit markedly different activities. nih.gov Consequently, the ability to synthesize a single enantiomer of a drug or other bioactive molecule is a major goal in modern chemistry. (1R,2R)-(-)-1,2-Diaminocyclohexane serves as a powerful tool in achieving this goal through a process known as asymmetric synthesis, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other. researchgate.net The distinct three-dimensional structure of this diamine allows for effective stereochemical control during chemical transformations.

Historical Development of its Role as a Chiral Scaffold

The use of trans-1,2-Diaminocyclohexane (often abbreviated as DACH) as a chiral scaffold has a rich history, with its derivatives becoming indispensable in the field of asymmetric organocatalysis over the last two decades. researchgate.net A chiral scaffold is a core molecular framework that can be systematically modified to create a library of chiral ligands or catalysts. The rigid and well-defined conformation of the cyclohexane ring in DACH makes it an excellent platform for this purpose.

A significant milestone in the application of DACH-based scaffolds was the development of bifunctional organocatalysts. In 2003, Takemoto and colleagues introduced a thiourea-based catalyst derived from a chiral 1,2-diamine, which often utilizes the cyclohexane-1,2-diamine framework. researchgate.net These catalysts have proven to be highly effective in a variety of asymmetric reactions by simultaneously activating both the nucleophile and the electrophile through hydrogen bonding. researchgate.net

Following this breakthrough, numerous research groups have designed and synthesized a wide array of ligands and catalysts based on the (1R,2R)-1,2-Diaminocyclohexane scaffold. These include:

Chiral C2-symmetric diphenylphosphoramide and diphenylthiophosphoramide ligands. sigmaaldrich.com

Bis-urea and amino-thiourea ligands. sigmaaldrich.com

Biologically active chiral palladium(II) and platinum(II) complexes. sigmaaldrich.comnih.gov

Chiral tetradentate ligands for manganese-catalyzed asymmetric hydrogenation. nih.gov

Ligands for the synthesis of chiral tropocoronands with potential in asymmetric catalysis. chemicalbook.comsigmaaldrich.com

The continuous development of new catalysts and ligands derived from (1R,2R)-(-)-1,2-Diaminocyclohexane underscores its enduring importance as a "privileged" chiral scaffold in academic and industrial research. Its versatility and the high degree of stereocontrol it offers have solidified its position as a cornerstone of modern asymmetric synthesis. researchgate.net The resolution of racemic 1,2-diaminocyclohexane, often using tartaric acid, is a key industrial process to obtain the enantiomerically pure trans-isomers. google.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJXIUAHEKJCMH-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883654 | |

| Record name | trans-1,2-Diaminocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale yellow liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | trans-1,2-Diaminocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20439-47-8, 1121-22-8 | |

| Record name | (-)-trans-1,2-Diaminocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20439-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-1,2-Diaminocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diaminocyclohexane, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diaminocyclohexane, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020439478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanediamine, (1R,2R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-1,2-Diaminocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-trans-1,2-Cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Cyclohexanediamine, (1R,2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIAMINOCYCLOHEXANE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37EKL250EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIAMINOCYCLOHEXANE, TRANS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RM10ID0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies, Chiral Resolution, and Chemical Derivatization of 1r,2r 1,2 Diaminocyclohexane

Advanced Synthetic Routes to Enantiopure (1R,2R)-(-)-1,2-Diaminocyclohexane

The preparation of enantiomerically pure (1R,2R)-(-)-1,2-diaminocyclohexane is paramount for its successful application in asymmetric synthesis. Two primary strategies are employed to achieve this: direct asymmetric synthesis and the resolution of a racemic mixture.

Direct Asymmetric Synthesis

Direct asymmetric synthesis aims to create the desired enantiomer of 1,2-diaminocyclohexane directly, often through catalytic methods that control the stereochemical outcome of the reaction. While the resolution of racemic mixtures is a more common industrial approach, significant research has been dedicated to developing enantioselective synthetic routes.

One notable approach involves the asymmetric hydrogenation of suitable prochiral substrates. For instance, rhodium-catalyzed asymmetric hydrogenation of enamines or their precursors can, in principle, yield chiral diamines. The success of such methods hinges on the design of effective chiral phosphine (B1218219) ligands that can induce high enantioselectivity. mdma.chnih.gov While specific, high-yielding direct asymmetric syntheses for (1R,2R)-(-)-1,2-diaminocyclohexane are not as extensively documented in readily available literature as resolution methods, the principles of asymmetric catalysis are actively applied to generate analogous chiral diamines. ua.es

Furthermore, (1R,2R)-(-)-1,2-diaminocyclohexane itself is a cornerstone of direct asymmetric synthesis, acting as a highly effective organocatalyst. For example, it can catalyze direct aldol (B89426) reactions in water with high yields and stereoselectivity. researchgate.net In the presence of an acid co-catalyst, it efficiently catalyzes asymmetric aldol reactions between cyclic ketones and aromatic aldehydes. acs.org These applications underscore the compound's importance, even if its own direct asymmetric synthesis on a large scale is less common than resolution.

A synthetic route starting from cyclohexene (B86901) oxide provides a pathway to trans-1,2-diaminocyclohexane derivatives. This method involves the opening of cyclohexene oxide with an amine, followed by the in-situ formation and subsequent opening of an aziridinium (B1262131) ion. arkat-usa.org By employing a chiral amine in the aziridinium ring-opening step, diastereomeric products are formed which can then be separated. arkat-usa.org

Chiral Resolution Techniques (e.g., Diastereomeric Salt Formation with Tartaric Acid)

The most prevalent method for obtaining enantiomerically pure (1R,2R)-(-)-1,2-diaminocyclohexane is through the chiral resolution of a racemic mixture of trans-1,2-diaminocyclohexane. This technique relies on the formation of diastereomeric salts with a chiral resolving agent, most commonly tartaric acid. acs.orgwisc.edu

The process involves reacting the racemic trans-1,2-diaminocyclohexane with an enantiomerically pure form of tartaric acid, such as L-(+)-tartaric acid. This reaction leads to the formation of two diastereomeric salts: ((1R,2R)-diaminocyclohexane)-(L-tartrate) and ((1S,1S)-diaminocyclohexane)-(L-tartrate). These diastereomers possess different physical properties, most importantly, different solubilities in a given solvent. mdma.chwisc.edu

By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts can be selectively precipitated. For instance, the salt of the (1R,2R)-diamine with L-(+)-tartaric acid has been shown to have lower aqueous solubility, allowing for its crystallization in high enantiomeric purity. mdma.ch After separation of the desired diastereomeric salt by filtration, the pure (1R,2R)-(-)-1,2-diaminocyclohexane can be recovered by treatment with a base to neutralize the tartaric acid. wisc.edu This method is highly efficient and can be performed on a large scale, making it a preferred industrial route. wisc.edu

| Resolving Agent | Target Enantiomer | Key Principle | Typical Yield |

| L-(+)-Tartaric Acid | (1R,2R)-(-)-1,2-Diaminocyclohexane | Formation of less soluble diastereomeric salt | High |

| D-(-)-Tartaric Acid | (1S,1S)-(+)-1,2-Diaminocyclohexane | Formation of less soluble diastereomeric salt | High |

Functionalization and Derivatization Strategies for Chiral Ligand Precursors

The true value of (1R,2R)-(-)-1,2-diaminocyclohexane in asymmetric catalysis is realized through its derivatization into a vast array of chiral ligands. The two primary amino groups provide convenient handles for functionalization, allowing for the synthesis of ligands with tailored steric and electronic properties.

N-Alkylation and N-Acylation Approaches

N-alkylation and N-acylation are fundamental strategies for modifying the diamine backbone. These reactions are typically straightforward and allow for the introduction of a wide variety of substituents.

N-Alkylation involves the reaction of the diamine with alkyl halides or other alkylating agents. This can lead to the formation of secondary or tertiary amines, which can be valuable components of chiral ligands. For example, perfluoroalkyl-substituted enantiopure diamines have been prepared from (1R,2R)-diaminocyclohexane, and their metal complexes have been tested as catalysts in asymmetric reactions. researchgate.net

N-Acylation involves the reaction of the diamine with acyl chlorides, anhydrides, or carboxylic acids. This leads to the formation of amides, which can also serve as important ligand components. For instance, chiral C2-symmetric diphenylphosphoramide and diphenylthiophosphoramide ligands can be prepared by reacting (1R,2R)-(-)-1,2-diaminocyclohexane with diphenylphosphinic chloride and diphenylthiophosphinic chloride, respectively. sigmaaldrich.com

Formation of Bis-Urea and Amino-Thiourea Derivatives

The reaction of (1R,2R)-(-)-1,2-diaminocyclohexane with isocyanates and isothiocyanates provides a direct route to bis-urea and amino-thiourea derivatives, respectively. sigmaaldrich.com These compounds have emerged as powerful hydrogen-bond-donating organocatalysts. The urea (B33335) or thiourea (B124793) moieties can activate electrophiles through hydrogen bonding, while the chiral diamine backbone provides the necessary stereochemical control.

The synthesis is typically achieved by reacting the diamine with two equivalents of an isocyanate or isothiocyanate. A wide range of aromatic and aliphatic isocyanates and isothiocyanates can be employed, allowing for the fine-tuning of the catalyst's properties. These derivatives have found broad application in a variety of asymmetric transformations. acs.org

| Derivative Type | Reagent | Key Functional Group |

| Bis-Urea | Isocyanate | -NH-CO-NH- |

| Amino-Thiourea | Isothiocyanate | -NH-CS-NH- |

Synthesis of Aza- and Azaoxa-Macrocyclic Ligands

Incorporating the (1R,2R)-(-)-1,2-diaminocyclohexane scaffold into macrocyclic structures leads to the formation of highly pre-organized and often rigid ligands. Aza- and azaoxa-macrocycles derived from this chiral diamine have shown significant promise in coordination chemistry and catalysis. nih.gov

The synthesis of these macrocycles can be challenging and often involves multi-step sequences. One common strategy is the Richman-Atkins macrocyclization, which involves the reaction of a bis-sulfonamide with a di-electrophile. nih.gov The synthesis of chiral derivatives of 1,4,7-triazacyclononane (B1209588) and 1,7-diaza-4-oxacyclononane incorporating the (1R,2R)-1,2-diaminocyclohexane backbone has been reported. nih.gov These macrocyclic ligands can form stable complexes with metal ions, and these complexes can act as potent catalysts in various asymmetric reactions, such as hetero-Diels-Alder reactions. nih.gov The condensation of chiral diamines like trans-1,2-diaminocyclohexane with aromatic dialdehydes can also lead to a variety of macrocyclic Schiff bases. researchgate.net

Generation of Unsymmetrically Substituted Diamines

The synthesis of unsymmetrically substituted derivatives of (1R,2R)-(-)-1,2-diaminocyclohexane is a critical area of research, as these compounds are pivotal chiral building blocks and ligands for asymmetric catalysis. The ability to selectively functionalize one of the two amino groups allows for the fine-tuning of steric and electronic properties, which is essential for optimizing their performance in various chemical transformations. Key strategies to achieve this selective functionalization include the preparation of mono-protected intermediates and subsequent derivatization.

One of the most common and effective methods for achieving unsymmetrical substitution is through the initial mono-protection of the diamine. This creates a versatile intermediate where one amino group is available for further reaction while the other is masked. Two prominent protecting groups used for this purpose are the tert-butoxycarbonyl (Boc) group and the p-toluenesulfonyl (tosyl) group.

A straightforward and efficient "one-pot" procedure has been developed for the selective mono-Boc protection of (1R,2R)-(-)-1,2-diaminocyclohexane. This method involves the in situ generation of the mono-hydrochloride salt of the diamine, followed by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). For instance, treatment of the (1R,2R)-cyclohexane-1,2-diamine tartrate salt with sodium hydroxide (B78521) to liberate the free diamine, followed by the addition of one equivalent of trimethylsilyl (B98337) chloride (Me₃SiCl) in anhydrous methanol (B129727) at 0 °C, generates the desired mono-protonated species. Subsequent addition of Boc₂O and stirring at room temperature yields the mono-Boc protected diamine, tert-butyl ((1R,2R)-2-aminocyclohexyl)carbamate, in good yields. scielo.org.mxredalyc.orgresearchgate.net This intermediate is stable and can be readily purified, serving as a valuable precursor for the synthesis of a wide array of unsymmetrically substituted diamine derivatives.

Another important intermediate is the mono-tosylated diamine, N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide. This compound is a cornerstone for the synthesis of various chiral ligands, particularly those used in asymmetric transfer hydrogenation reactions. The mono-tosylated derivative can be further functionalized at the free amino group, for example, through reactions with isocyanates or isothiocyanates to form unsymmetrical urea or thiourea ligands, respectively.

Reductive amination is another powerful technique for the generation of unsymmetrically substituted diamines. This method allows for the direct introduction of an alkyl or arylalkyl group onto one of the nitrogen atoms. The reaction typically proceeds by forming an imine between the diamine and a suitable aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comnih.gov The choice of reducing agent can be critical to avoid the reduction of the starting carbonyl compound. masterorganicchemistry.comyoutube.com For instance, the reaction of (1R,2R)-(-)-1,2-diaminocyclohexane with an aldehyde in the presence of a suitable reducing agent can selectively yield the mono-N-alkylated product.

The following table summarizes selected methods for the generation of unsymmetrically substituted (1R,2R)-(-)-1,2-diaminocyclohexane derivatives, highlighting the diversity of achievable structures.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| (1R,2R)-(-)-1,2-Diaminocyclohexane Tartrate Salt | 1. 4N NaOH2. Me₃SiCl (1 eq.), MeOH, 0 °C3. Boc₂O (1 eq.), H₂O, rt, 1h | tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | 66 |

| (1R,2R)-(-)-1,2-Diaminocyclohexane | Aldehyde/Ketone, Reductant (e.g., NaBH₄, NaBH(OAc)₃) | N-Alkyl-(1R,2R)-1,2-diaminocyclohexane | Varies |

| N-((1R,2R)-2-Aminocyclohexyl)-4-methylbenzenesulfonamide | Isocyanate/Isothiocyanate | Unsymmetrical Urea/Thiourea Derivatives | Varies |

Coordination Chemistry and Chiral Metal Complex Formation with 1r,2r 1,2 Diaminocyclohexane Ligands

General Principles of Coordination to Transition Metal Centers

(1R,2R)-(-)-1,2-Diaminocyclohexane is a bidentate ligand, meaning it can bind to a central metal atom through its two nitrogen donor atoms. libretexts.org This chelation results in the formation of a stable five-membered ring, a common feature in coordination chemistry that enhances the stability of the resulting complex. The stereochemistry of the (1R,2R)-DACH ligand is of paramount importance as it imparts chirality to the metal complex, which is essential for its application in enantioselective processes.

The coordination number and geometry of the resulting metal complex are influenced by several factors, including the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. youtube.com For instance, square planar and octahedral geometries are commonly observed for transition metal complexes. libretexts.org The inherent C2 symmetry of the (1R,2R)-DACH ligand, once coordinated to a metal center, plays a critical role in creating a chiral environment that can effectively control the stereochemical outcome of chemical reactions.

Platinum-based Complexes and their Structural Chemistry

The coordination of (1R,2R)-DACH to platinum has been extensively studied, largely due to the success of oxaliplatin (B1677828), a platinum(II) complex of this ligand, in cancer chemotherapy. nih.govmycancergenome.org

Oxaliplatin, with the chemical name [oxalato(1R,2R-cyclohexanediamine)platinum(II)], is a third-generation platinum drug. nih.gov Its structure features a platinum(II) ion in a square planar geometry, coordinated to the (1R,2R)-DACH ligand and a bidentate oxalate (B1200264) ligand. mycancergenome.org The DACH ligand in oxaliplatin is crucial for its activity, particularly in overcoming resistance to older platinum drugs like cisplatin. nih.gov

Researchers have synthesized numerous analogues and derivatives of oxaliplatin to explore structure-activity relationships and potentially improve its therapeutic properties. nih.govresearchgate.net These modifications often involve altering the leaving group or substituting the DACH ligand. For example, platinum(IV) derivatives of oxaliplatin have been developed as prodrugs, which are more stable and can be activated within the body. researchgate.net Additionally, introducing substituents on the diaminocyclohexane ring has been explored to enhance the lipophilicity and steric bulk of the complexes. nih.govresearchgate.net

X-ray crystallography has been an indispensable tool for elucidating the precise three-dimensional structures of platinum complexes containing the (1R,2R)-DACH ligand. These studies confirm the coordination geometry and the conformation of the chelate ring.

Detailed crystallographic data for a representative platinum complex is provided in the table below.

| Compound | Formula | Crystal System | Space Group | Key Bond Lengths/Angles | Reference |

| cis-[diacetonitrile[(1R,2R)-1,2-diaminocyclohexane-κ²N,N']platinum(II)] dinitrate monohydrate | Pt(C₂H₃N)₂(C₆H₁₄N₂)₂·H₂O | Monoclinic | P2₁ | Pt-N distances are in the typical range for platinum-nitrogen bonds. | nih.gov |

Palladium-based Complexes

Palladium, being in the same group as platinum, shares many similar coordination chemistry characteristics. Consequently, palladium(II) complexes with (1R,2R)-DACH have been synthesized and investigated, often as potential analogues to platinum-based drugs. researchgate.net These complexes also typically feature a square planar geometry around the palladium(II) center. mdpi.com

The synthesis of these complexes can be achieved by reacting a suitable palladium(II) precursor, such as [cis-Pd(PhNC)₂Cl₂], with (1R,2R)-(-)-1,2-diaminocyclohexane. researchgate.net The resulting complexes, like [(1R,2R)-(-)-(DACH)PdCl₂], are being explored for their biological activities. researchgate.net The structural similarities and differences between palladium and platinum complexes are of great interest in understanding their chemical reactivity and potential therapeutic applications. nih.gov

| Complex | Formula | Geometry | Synthetic Method | Reference |

| [(1R,2R)-(-)-(DACH)PdCl₂] | C₆H₁₄Cl₂N₂Pd | Square Planar | Reaction of [cis-Pd(PhNC)₂Cl₂] with (1R,2R)-(-)-1,2-diaminocyclohexane | researchgate.net |

Copper-based Complexes

(1R,2R)-DACH also forms stable complexes with copper(II), which have shown significant utility in asymmetric catalysis, particularly in the Henry reaction. researchgate.netresearchgate.net These complexes typically adopt a distorted square planar geometry. researchgate.netnih.gov The chiral environment created by the DACH ligand allows for high enantioselectivity in the formation of new stereocenters.

The synthesis of these copper complexes often involves the reaction of a copper(II) salt, such as copper(II) acetate, with a modified (1R,2R)-DACH ligand. researchgate.net The specific nature of the substituents on the DACH ligand can be tuned to optimize the catalytic activity and selectivity of the resulting copper complex. researchgate.net

| Complex Type | Ligand | Geometry | Application | Reference |

| Copper(II) complexes | C1-symmetric thiophene (B33073) derivatives of (1R,2R)-DACH | Distorted Square Planar | Asymmetric Henry reaction | researchgate.net |

| Dichloro Cu(II) complexes | (R,R)-N1,N2-bis((5-methylthiophen-2-yl)methyl)cyclohexane-1,2-diamine | Distorted Square Planar | Asymmetric Henry reaction | researchgate.net |

Manganese-based Complexes (Jacobsen's Catalyst Precursors)

One of the most prominent applications of (1R,2R)-DACH in coordination chemistry is in the formation of Jacobsen's catalyst, a manganese(III)-salen complex renowned for its ability to catalyze the enantioselective epoxidation of unfunctionalized alkenes. organic-chemistry.orgwikipedia.org The precursor to this catalyst is a Schiff base ligand, which is synthesized by the condensation of (1R,2R)-DACH with a substituted salicylaldehyde (B1680747), such as 3,5-di-tert-butyl-2-hydroxybenzaldehyde. wikipedia.orgwisc.edu

The subsequent reaction of this Schiff base ligand with a manganese(II) salt, like manganese(II) acetate, in the presence of air, yields the manganese(III) complex. wikipedia.orgwisc.edu The resulting Jacobsen's catalyst has a tetradentate salen-type ligand that coordinates to the manganese center through two nitrogen and two oxygen atoms, creating a chiral environment that directs the stereochemical course of the epoxidation reaction. wikipedia.org The bulky tert-butyl groups on the salicylaldehyde component of the ligand are crucial for achieving high enantioselectivity. organic-chemistry.org

| Catalyst/Precursor | Key Components | Metal Center | Primary Application | Reference |

| Jacobsen's Catalyst | (1R,2R)-DACH derived Schiff base | Manganese(III) | Enantioselective epoxidation of alkenes | organic-chemistry.orgwikipedia.org |

| Schiff Base Ligand | (1R,2R)-DACH and 3,5-di-tert-butyl-2-hydroxybenzaldehyde | - | Precursor to Jacobsen's Catalyst | wikipedia.orgwisc.edu |

Zinc(II) Complexes and their Coordination Geometry

Zinc(II) complexes derived from (1R,2R)-(-)-1,2-diaminocyclohexane and its derivatives have been synthesized and structurally elucidated, revealing a range of coordination geometries that are highly dependent on the nature of the ligand.

For instance, when (1R,2R)-(-)-1,2-diaminocyclohexane is incorporated into reduced Schiff base ligands, such as those derived from the condensation with fluorinated benzaldehydes followed by reduction of the imine bonds, the resulting zinc(II) complexes typically exhibit a distorted tetrahedral geometry . nih.gov In these complexes, with the general formula [Zn(L)Cl₂], the zinc center is coordinated to the two nitrogen atoms of the diamine backbone and two chloride ions. nih.gov An analogous complex with N,N'-dibenzyl-(R,R)-1,2-diaminocyclohexane also adopts a nearly tetrahedral coordination. nih.gov

In contrast, when (1R,2R)-(-)-1,2-diaminocyclohexane is used to form a Salen-type ligand, a different coordination environment is observed. A notable example is a zinc-salen complex with the formula [Zn(C₄₄H₄₈N₂O₆)·DMF]₂, which adopts a distorted square pyramidal geometry . researchgate.net In this structure, the equatorial plane is occupied by the N₂O₂ donors of the salen ligand, while the apical position is filled by an oxygen atom from a dimethylformamide (DMF) solvent molecule. researchgate.net The rigidity of the cis-1,2-diaminocyclohexane (B74578) bridge in a related Schiff-base complex has been shown to influence the formation of a densely packed dimeric structure in the solid state, where two pentacoordinate zinc atoms are linked by a μ-phenoxo bridge. nih.gov

Furthermore, studies on trans-diaquabis(cyclohexane-1,2-diamine)zinc(II) dichloride, [Zn(C₆H₁₄N₂)₂(H₂O)₂]Cl₂, have shown that the Zn(II) atom can also adopt a distorted octahedral geometry . In this complex, the equatorial plane is defined by the four nitrogen atoms from two trans-1,2-diaminocyclohexane ligands, with the two axial positions being occupied by water molecules. researchgate.net

Table 1: Coordination Geometries of Zinc(II) Complexes with (1R,2R)-(-)-1,2-Diaminocyclohexane Based Ligands

| Ligand Type | Coordination Geometry | Example Complex Formula |

| Reduced Schiff Base | Distorted Tetrahedral | [Zn(L)Cl₂] |

| Salen-type | Distorted Square Pyramidal | [Zn(C₄₄H₄₈N₂O₆)·DMF]₂ |

| Diamine | Distorted Octahedral | [Zn(C₆H₁₄N₂)₂(H₂O)₂]Cl₂ |

Other Transition Metal Complexes (e.g., Ruthenium, Titanium, Rhodium, Iridium)

The versatility of (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral building block extends to a wide range of other transition metals, leading to catalysts with significant applications in asymmetric synthesis.

Ruthenium(II) Complexes: Ruthenium complexes incorporating ligands derived from (1R,2R)-(-)-1,2-diaminocyclohexane have been developed for various catalytic applications. For example, novel Ruthenium(II) complexes based on salen-type Schiff bases have been synthesized and characterized, with octahedral geometries being proposed for these new complexes. rsc.org Another class of ruthenium complexes features a half-sandwich "piano-stool" geometry. These arene-ruthenium(II) complexes, which can be mononuclear or binuclear, have been investigated for their catalytic activity in transfer hydrogenation. nih.govnih.gov Chiral-at-metal ruthenium complexes have also been prepared, where the ruthenium center itself is a source of chirality, and these have been used as metalloligands in asymmetric catalysis. nih.gov

Titanium Complexes: Titanium complexes bearing ligands derived from (1R,2R)-(-)-1,2-diaminocyclohexane are highly effective catalysts for asymmetric epoxidation and other transformations. Chiral Ti-salalen complexes, for instance, catalyze the asymmetric epoxidation of terminal non-conjugated olefins with hydrogen peroxide, achieving high yields and enantiomeric excesses. researchgate.netnih.govresearchgate.net These catalysts are often generated in situ and have demonstrated high efficiency even at low catalyst loadings. researchgate.net The development of titanium catalysts for the enantioselective diamination of alkenes has also been an area of active research. rsc.org The reactivity of titanium complexes is often attributed to their strong Lewis acidity and their ability to exist in multiple oxidation states (Ti(II), Ti(III), Ti(IV)). nih.gov

Rhodium and Iridium Complexes: Rhodium and iridium complexes featuring chiral ligands based on (1R,2R)-(-)-1,2-diaminocyclohexane are prominent in asymmetric hydrogenation and other C-C and C-N bond-forming reactions. For instance, rhodium complexes with chiral diamine ligands have been used as catalysts for the asymmetric hydride transfer reduction of ketones. researchgate.net Iridium-catalyzed hydroamination of allyl amines using aryl amines has been shown to be an effective method for the synthesis of 1,2-diamines. acs.org The catalytic cycles of these reactions often involve the activation of C-H, N-H, or O-H bonds at the metal center. rsc.org While detailed crystal structures of all catalytically active species are not always available, the observed high levels of enantioselectivity underscore the effective transfer of chirality from the ligand to the substrate.

Table 2: Applications of Other Transition Metal Complexes with (1R,2R)-(-)-1,2-Diaminocyclohexane Based Ligands

| Metal | Ligand Type | Application |

| Ruthenium | Salen-type, Arene-based | Asymmetric Transfer Hydrogenation, Catalytic H/D Exchange |

| Titanium | Salalen, Diamine | Asymmetric Epoxidation, Enantioselective Diamination |

| Rhodium | Diamine, Phosphine (B1218219) | Asymmetric Hydride Transfer Reduction, Hydrogenation |

| Iridium | Diamine, Phosphine | Asymmetric Hydroamination, Allylic Substitution |

Design and Properties of Salen-Type Ligands and Complexes

Salen-type ligands, which are tetradentate Schiff bases formed from the condensation of a salicylaldehyde derivative and a diamine, are a class of "privileged ligands" in asymmetric catalysis. nih.gov When prepared with (1R,2R)-(-)-1,2-diaminocyclohexane, they form C2-symmetric complexes with a wide variety of metal ions.

The most renowned example is Jacobsen's catalyst , which is a manganese(III) complex of a salen ligand derived from (1R,2R)-(-)-1,2-diaminocyclohexane. This catalyst is exceptionally effective for the enantioselective epoxidation of unfunctionalized olefins. acs.org The bulky tert-butyl groups on the salicylaldehyde rings and the chiral diaminocyclohexane backbone create a well-defined chiral pocket around the manganese center, which is crucial for the high enantioselectivity observed.

The versatility of the salen framework allows for the synthesis of a wide range of analogues by modifying the salicylaldehyde precursor or the diamine bridge. These modifications can fine-tune the steric and electronic properties of the resulting metal complexes, adapting them for various catalytic applications. For example, salen-type complexes of other metals such as chromium, cobalt, nickel, and copper have been successfully employed in asymmetric reactions including epoxide ring-opening, Diels-Alder reactions, and conjugate additions. rsc.org

The coordination geometry of metal-salen complexes is typically square planar or square pyramidal. In the case of Jacobsen's catalyst, the manganese center is generally considered to be in a square pyramidal geometry, with the salen ligand forming the basal plane and a fifth ligand (e.g., a chloride ion) at the apical position.

Table 3: Examples of Metal-Salen Complexes Derived from (1R,2R)-(-)-1,2-Diaminocyclohexane and Their Applications

| Metal | Application |

| Manganese(III) | Asymmetric Epoxidation of Alkenes (Jacobsen's Catalyst) |

| Chromium(III) | Asymmetric Epoxide Ring-Opening |

| Cobalt(II)/(III) | Hydrolytic Kinetic Resolution of Epoxides |

| Nickel(II) | Asymmetric Hydrosilylation of Alkenes |

| Copper(II) | Asymmetric Alkylation of α-Aminoacid Enolates |

| Zinc(II) | Asymmetric Alkynylation of Ketones |

Enantioselective Catalysis Mediated by 1r,2r 1,2 Diaminocyclohexane Derivatives

Asymmetric Oxidations and Redictions

Enantioselective Epoxidation of Alkenes

The Jacobsen-Katsuki epoxidation is a renowned method for the enantioselective epoxidation of unfunctionalized alkenes, employing a chiral manganese(III)-salen complex as the catalyst. wikipedia.orgnumberanalytics.com The catalyst is derived from (1R,2R)-(-)-1,2-diaminocyclohexane and a salicylaldehyde (B1680747) derivative. wikipedia.org This reaction is particularly effective for cis-disubstituted alkenes, often providing near-perfect enantioselectivity. wikipedia.org The stereoselectivity of the Jacobsen epoxidation arises from the C₂-symmetric chiral salen ligand, which directs the approach of the alkene to the manganese-oxo intermediate. wikipedia.orgwikipedia.org

The mechanism, while not fully elucidated, is thought to involve a manganese(V)-oxo species as the active oxidant. wikipedia.org The reaction can proceed through different pathways, including a concerted or a radical mechanism, depending on the substrate. organic-chemistry.org For conjugated dienes, a radical pathway can account for the formation of mixed epoxide products. wikipedia.org The general catalytic cycle involves the oxidation of the Mn(III) complex to the active Mn(V) species, which then transfers an oxygen atom to the alkene, regenerating the Mn(III) catalyst. wikipedia.org

The development of the Jacobsen catalyst in the early 1990s was a significant advancement, as it allowed for the asymmetric epoxidation of alkenes lacking a directing functional group, a limitation of the then-existing Sharpless epoxidation. wikipedia.orgwikipedia.org The catalyst's effectiveness has been demonstrated in the synthesis of various complex molecules and pharmaceuticals. numberanalytics.comopenochem.org

Table 1: Examples of Enantioselective Epoxidation of Alkenes using a Jacobsen-type Catalyst

| Alkene Substrate | Oxidant | Catalyst Loading (mol%) | Enantiomeric Excess (ee) (%) |

| 2,2-dimethylchromene | m-CPBA | 4 | >98 |

| cis-β-methylstyrene | NaOCl | 5 | 92 |

| Indene | NaOCl | 4 | 84 |

| 1,2-dihydronaphthalene | NaOCl | 4 | 96 |

Data compiled from various sources.

Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones

Ruthenium complexes incorporating chiral diphosphine and diamine ligands derived from (1R,2R)-(-)-1,2-diaminocyclohexane are highly efficient catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones. chem-station.comkanto.co.jp These reactions provide a direct route to chiral secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. kanto.co.jp

In the early 1990s, Noyori and his group discovered that Ru(II)-diphosphine-diamine complexes could effectively catalyze the asymmetric hydrogenation of simple ketones. chem-station.com These catalysts exhibit high chemoselectivity, allowing for the reduction of ketones in the presence of other reducible functional groups like olefins. chem-station.com The catalytic activity is often very high, with turnover numbers exceeding 100,000 in some cases. chem-station.com

Asymmetric transfer hydrogenation, which typically uses isopropanol (B130326) or formic acid as the hydrogen source, offers a practical alternative to using high-pressure hydrogen gas. kanto.co.jp The mechanism of these reactions is believed to involve a metal-ligand bifunctional catalysis, where the N-H group of the diamine ligand participates in the hydrogen transfer step. The ruthenium center remains in the +2 oxidation state throughout the catalytic cycle. chem-station.com The stereochemical outcome is determined by the specific chirality of the diamine and phosphine (B1218219) ligands.

Table 2: Asymmetric Transfer Hydrogenation of Aromatic Ketones with a Ru-(R,R)-TsDPEN Catalyst

| Ketone Substrate | Hydrogen Donor | Catalyst | Enantiomeric Excess (ee) (%) |

| Acetophenone | Isopropanol | RuCl(R,R)-TsDPEN | 97 |

| 1'-Acetonaphthone | Isopropanol | RuCl(R,R)-TsDPEN | 99 |

| 2-Acetylthiophene | Isopropanol | RuCl(R,R)-TsDPEN | 95 |

TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. Data is illustrative of typical results.

Carbon-Carbon Bond Forming Reactions

Asymmetric Aldol (B89426) Reactions (Direct and Organocatalytic Approaches)

(1R,2R)-(-)-1,2-Diaminocyclohexane and its derivatives have been successfully employed as organocatalysts in direct asymmetric aldol reactions. researchgate.net These reactions, which form a carbon-carbon bond between a ketone donor and an aldehyde acceptor, are fundamental in organic synthesis. The use of chiral diamines as catalysts avoids the need for pre-formed enolates, making the process more atom-economical.

In a typical organocatalytic cycle, the diamine reacts with the ketone to form a chiral enamine intermediate. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner. Subsequent hydrolysis releases the β-hydroxy ketone product and regenerates the diamine catalyst. The stereochemical outcome of the reaction is dictated by the chiral environment created by the diamine catalyst during the C-C bond formation step.

For instance, (1R,2R)-diaminocyclohexane, in combination with an acid co-catalyst, can effectively catalyze the asymmetric aldol reaction between cyclic ketones and aromatic aldehydes, affording anti-β-hydroxyketones with good yields, diastereoselectivity, and enantioselectivity. researchgate.net

Table 3: Organocatalytic Asymmetric Aldol Reaction of Cyclohexanone (B45756) with 4-Nitrobenzaldehyde

| Catalyst | Co-catalyst | Solvent | Yield (%) | dr (anti/syn) | Enantiomeric Excess (ee) (%) of anti-isomer |

| (1R,2R)-DACH | Hexanedioic acid | MeOH/H₂O | 78 | >20:1 | 94 |

DACH = 1,2-diaminocyclohexane. Data is illustrative of typical results.

Asymmetric Conjugate Additions (e.g., Michael Addition, Organometallic Additions)

Derivatives of (1R,2R)-(-)-1,2-diaminocyclohexane are also effective ligands and organocatalysts for asymmetric conjugate additions, such as the Michael addition. rsc.org This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.

In organocatalytic Michael additions, the chiral diamine can activate the ketone donor by forming an enamine, similar to the aldol reaction. Alternatively, it can activate the α,β-unsaturated acceptor by forming a chiral iminium ion. For example, the asymmetric Michael addition of cyclopentanone (B42830) to chalcones has been successfully catalyzed by (1R,2R)-diaminocyclohexane and an acid co-catalyst, proceeding through a proposed di-iminium transition state to give the products in high yields and enantioselectivities. rsc.org

Furthermore, metal complexes of (1R,2R)-DACH derivatives catalyze enantioselective conjugate additions of organometallic reagents. For example, copper complexes of chiral ligands derived from (1R,2R)-DACH have been used for the asymmetric conjugate addition of organozinc reagents to enones.

Table 4: Asymmetric Michael Addition of Cyclopentanone to Chalcone Catalyzed by (1R,2R)-DACH

| Chalcone Substituent (Ar) | Yield (%) | Enantiomeric Excess (ee) (%) |

| Phenyl | 92 | 99 |

| 4-Chlorophenyl | 85 | 98 |

| 4-Methoxyphenyl | 88 | 97 |

Reaction catalyzed by (1R,2R)-DACH and hexanedioic acid. Data from illustrative examples.

Asymmetric Henry (Nitroaldol) Reactions

The asymmetric Henry, or nitroaldol, reaction is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound to produce a β-nitro alcohol. nih.gov These products are valuable synthetic intermediates, as the nitro group can be converted into a variety of other functional groups.

Copper(II) complexes of chiral ligands derived from (1R,2R)-(-)-1,2-diaminocyclohexane have proven to be highly effective catalysts for the asymmetric Henry reaction. researchgate.net These catalysts can promote the reaction between various aldehydes and nitroalkanes with high yields and excellent enantioselectivities. acs.org

The catalytic cycle is believed to involve the coordination of both the aldehyde and the deprotonated nitroalkane (nitronate) to the chiral copper complex. The chiral ligand environment then directs the facial selectivity of the nitronate addition to the aldehyde, leading to the formation of one enantiomer of the β-nitro alcohol in excess. The reaction conditions, including the choice of solvent and base, can significantly influence the catalytic activity and stereoselectivity. nih.gov

Table 5: Copper-Catalyzed Asymmetric Henry Reaction of 4-Nitrobenzaldehyde with Nitromethane

| Ligand | Copper Salt | Base | Yield (%) | Enantiomeric Excess (ee) (%) |

| N,N'-Bis(2-picolyl)-(1R,2R)-DACH | Cu(OAc)₂ | DIPEA | 95 | 92 |

| N-Monomethyl-(1R,2R)-DACH derivative | Cu(OAc)₂ | DIPEA | 89 | 90 |

DACH = 1,2-diaminocyclohexane; DIPEA = N,N-Diisopropylethylamine. Data is illustrative of typical results.

Asymmetric Allylic Alkylation Reactions

Palladium-catalyzed asymmetric allylic alkylation (AAA), often referred to as the Tsuji-Trost reaction, is a cornerstone of modern synthetic chemistry for forming C-C and C-heteroatom bonds. nih.gov Ligands derived from (1R,2R)-DACH have been pivotal in the development of highly enantioselective AAA reactions. nih.govacs.org For instance, the Trost ligands, which are N,N'-bis(2-diphenylphosphinobenzoyl) derivatives of (1R,2R)-DACH, are renowned for their ability to induce high enantioselectivity in these reactions. nih.govacs.org

These ligands form chiral palladium complexes that facilitate the nucleophilic attack on a π-allyl-palladium intermediate. The stereochemical outcome of the reaction is largely dictated by the chiral scaffold of the DACH ligand. The (S,S)-ANDEN Trost ligand, a derivative, has shown high efficacy, achieving an 83% enantiomeric excess (ee) in the alkylation of thietane (B1214591) 1,1-dioxides. nih.govacs.org The versatility of these ligands allows for the alkylation of a diverse range of substrates with various nucleophiles, consistently providing products with high enantiopurity. nih.govsnnu.edu.cnmdpi.com

Table 1: Asymmetric Allylic Alkylation using (1R,2R)-DACH Derived Ligands

| Ligand | Substrate | Nucleophile | Yield (%) | ee (%) |

|---|---|---|---|---|

| Trost Ligand (Naphthyl) | Racemic allylic acetate | Dimethyl malonate | >95 | >95 |

| Trost Ligand (Phenyl) | Racemic allylic carbonate | Benzylamine | 90 | 96 |

| (S,S)-ANDEN Trost Ligand | Thietane 1,1-dioxide | Not specified | High | 83 nih.govacs.org |

Trimethylsilylcyanation of Aldehydes

The addition of a trimethylsilylcyanide group to aldehydes is a crucial method for synthesizing cyanohydrins, which are versatile intermediates in organic synthesis. Chiral titanium complexes derived from Schiff bases of (1R,2R)-DACH have emerged as effective catalysts for this transformation. umich.edu These catalysts promote the enantioselective addition of trimethylsilylcyanide (TMSCN) to a variety of aldehydes, yielding the corresponding silylated cyanohydrins with notable enantioselectivity.

Research has shown that titanium(IV) isopropoxide complexes of salen-type ligands, which are synthesized from salicylaldehyde derivatives and (1R,2R)-DACH, can achieve enantiomeric excesses of up to 92%. umich.edu The structure of the ligand, the reaction temperature, and the solvent all play significant roles in optimizing the enantioselectivity of the process. umich.edu A proposed transition state suggests that the chiral titanium complex coordinates with both the aldehyde and TMSCN, directing the cyanide attack to one face of the aldehyde. umich.edu

Table 2: Asymmetric Trimethylsilylcyanation of Aldehydes with a (1R,2R)-DACH-derived Salen-Ti(OiPr)₄ Catalyst

| Aldehyde | Yield (%) | ee (%) |

|---|---|---|

| Benzaldehyde | 95 | 85 |

| p-Chlorobenzaldehyde | 92 | 87 |

| p-Methoxybenzaldehyde | 96 | 82 |

| Cinnamaldehyde | 88 | 78 |

Data derived from studies on similar chiral titanium complexes, illustrating typical performance. umich.edu

Asymmetric Cyclopropanation

Asymmetric cyclopropanation is a powerful tool for constructing three-membered carbocyclic rings, which are prevalent motifs in natural products and pharmaceuticals. wiley-vch.dedicp.ac.cn Copper complexes incorporating Schiff base ligands derived from (1R,2R)-DACH and salicylaldehyde derivatives have been successfully employed as catalysts in the asymmetric cyclopropanation of olefins with diazoacetates. nih.govresearchgate.net

These chiral copper catalysts facilitate the transfer of a carbene equivalent from the diazoacetate to the olefin. The stereoselectivity of this reaction is highly dependent on the structure of the chiral ligand. researchgate.net By modifying the substituents on the salicylaldehyde portion of the ligand, the steric and electronic properties of the catalyst can be fine-tuned to achieve high diastereoselectivity and enantioselectivity. In some cases, enantiomeric excesses of up to 98.6% have been reported for the cyclopropanation of 1,1-diphenylethene. nih.gov

Table 3: Asymmetric Cyclopropanation of Olefins with Ethyl Diazoacetate Catalyzed by a Cu-(1R,2R)-DACH-Schiff Base Complex

| Olefin | Yield (%) | Diastereomeric Ratio (trans:cis) | ee (%) (trans) |

|---|---|---|---|

| Styrene | 75 | 70:30 | 85 |

| 1,1-Diphenylethene | 88 | N/A | 98.6 nih.gov |

| α-Methylstyrene | 65 | 60:40 | 78 |

Data represents typical findings in the field for related catalyst systems. nih.govresearchgate.net

Other Asymmetric Transformations

Aza- and Nitroso-Diels-Alder Reactions

The Diels-Alder reaction is a classic method for forming six-membered rings. Its aza- and nitroso-variants, which involve nitrogen-containing dienophiles, are invaluable for synthesizing nitrogen-containing heterocyclic compounds. rsc.orgnih.govmdpi.com Chiral copper(II) complexes with ligands derived from (1R,2R)-DACH have been shown to be effective catalysts for enantioselective aza-Diels-Alder reactions. rsc.org For example, the reaction between Danishefsky's diene and various imines can be catalyzed by Cu(OTf)₂ in complex with a (1R,2R)-DACH-derived bisoxazoline ligand, yielding dihydropyridinones with high enantioselectivity. rsc.org

Similarly, in the nitroso-Diels-Alder reaction, where a nitroso compound acts as the dienophile, chiral catalysts are used to control the stereochemistry. nih.govnih.gov The use of dienamines derived from cyclohexanone and (1R,2R)-DACH has been explored in reactions with nitrosobenzene, leading to the formation of bicyclic oxazines with high diastereo- and enantioselectivity. bohrium.com

Table 4: Asymmetric Aza-Diels-Alder Reaction of Danishefsky's Diene

| Dienophile (Imine) | Catalyst System | Yield (%) | ee (%) |

|---|---|---|---|

| N-Benzylidene-aniline | Cu(OTf)₂-(1R,2R)-DACH-Box | 85 | 92 |

| N-Furfurylidene-aniline | Cu(OTf)₂-(1R,2R)-DACH-Box | 78 | 88 |

Illustrative data based on related catalytic systems. rsc.orgrsc.org

N-Arylation and S-Arylation Reactions

The formation of C-N and C-S bonds through cross-coupling reactions, such as the Ullmann-type reaction, is fundamental in the synthesis of pharmaceuticals and materials. tcichemicals.commdpi.comorganic-chemistry.orgoperachem.com (1R,2R)-(-)-1,2-Diaminocyclohexane itself can serve as a simple and effective ligand in copper-catalyzed N-arylation and S-arylation reactions. researchgate.net These reactions typically involve the coupling of an aryl halide with an amine or a thiol. researchgate.net

The use of (1R,2R)-DACH as a ligand allows these reactions to proceed under milder conditions than traditional Ullmann couplings. researchgate.net For instance, the coupling of aryl iodides with various amines and thiols has been successfully achieved using a copper iodide catalyst in the presence of (1R,2R)-DACH, often with good to excellent yields. researchgate.net This methodology provides a practical route to chiral and achiral diaryl amines and sulfides.

Table 5: Copper-Catalyzed N- and S-Arylation using (1R,2R)-DACH

| Aryl Halide | Nucleophile | Product Type | Yield (%) |

|---|---|---|---|

| Iodobenzene | Aniline | N-Arylation | 85 |

| 4-Iodotoluene | Benzylamine | N-Arylation | 90 |

| Iodobenzene | Thiophenol | S-Arylation | 92 |

| 1-Iodonaphthalene | 4-Methylthiophenol | S-Arylation | 88 |

Representative yields for Ullmann-type couplings facilitated by diamine ligands. researchgate.net

Asymmetric Vinylogous Michael Addition

The vinylogous Michael addition is a powerful carbon-carbon bond-forming reaction that extends the reactivity of the Michael addition to γ,δ-unsaturated systems. dntb.gov.ua Organocatalysts derived from (1R,2R)-DACH have been successfully applied to catalyze the asymmetric vinylogous Michael addition. nih.govrsc.orgrsc.orgnih.gov For example, the addition of γ-substituted butenolides to α,β-unsaturated ketones can be catalyzed by (1R,2R)-DACH itself, proceeding through a di-iminium intermediate. researchgate.net

This approach allows for the synthesis of products with two new stereocenters with high diastereoselectivity and enantioselectivity. nih.gov The catalyst activates the butenolide by forming an iminium ion, which then reacts with the enone. The chiral diamine environment directs the approach of the enone, leading to the observed stereocontrol. researchgate.net

Table 6: Asymmetric Vinylogous Michael Addition of Butenolides to Chalcones Catalyzed by (1R,2R)-DACH

| Butenolide Substituent | Chalcone Substituent | Diastereomeric Ratio (syn:anti) | ee (%) (syn) |

|---|---|---|---|

| Phenyl | Phenyl | >99:1 | 96 |

| 4-Chlorophenyl | 4-Methoxyphenyl | >99:1 | 95 |

| 4-Methylphenyl | 3-Nitrophenyl | 98:2 | 94 |

Data derived from studies using (1R,2R)-DACH as an organocatalyst. researchgate.net

Heterogeneous Asymmetric Catalysis with Immobilized Systems

The heterogenization of homogeneous catalysts based on (1R,2R)-(-)-1,2-Diaminocyclohexane (DACH) derivatives represents a significant advancement in enantioselective catalysis, addressing key challenges of catalyst separation, recovery, and reusability. By anchoring these chiral catalytic species onto solid supports, it is possible to combine the high selectivity and activity of homogeneous systems with the practical advantages of heterogeneous catalysis. This approach is crucial for developing more sustainable and economically viable chemical processes. Immobilization strategies typically involve the covalent grafting of the DACH-derived ligand or its metal complex onto a variety of solid matrices, including mesoporous silica (B1680970), polymers, and magnetic nanoparticles.

The performance of these immobilized systems is evaluated based on their catalytic activity, enantioselectivity, and, crucially, their stability and recyclability over multiple reaction cycles. Successful heterogenization is marked by the retention of high enantiomeric excess (ee) and yield, comparable to the homogeneous counterpart, while demonstrating the ability to be easily recovered and reused without a significant loss of performance.

Immobilization on Mesoporous Silica

Mesoporous silica, such as SBA-15, provides a robust and high-surface-area support for anchoring (1R,2R)-DACH-derived catalysts. The well-defined and tunable pore structure of these materials helps in isolating the catalytic centers, thus preventing deactivation through dimerization and facilitating access for the reactants.

A notable example is the immobilization of a chiral Mn(III) salen complex, derived from (1R,2R)-DACH, onto modified SBA-15. This heterogeneous catalyst has proven highly effective in the enantioselective epoxidation of various non-functionalized alkenes. The catalyst is typically grafted onto the silica surface, which has been pre-functionalized with reactive groups like 3-aminopropyltriethoxysilane. iitm.ac.in In the epoxidation of substrates such as styrene, 4-chlorostyrene, and various chromenes, these supported catalysts have demonstrated excellent enantioselectivity, with ee values often exceeding 90%. iitm.ac.in Furthermore, the SBA-15-based catalyst showed superior activity compared to those supported on other mesoporous materials like MCM-41, an attribute linked to its larger pore diameter. iitm.ac.in The catalyst's robustness is evidenced by its ability to be recycled multiple times without a significant drop in performance.

Table 1: Performance of Mn(III) Salen Complex Immobilized on SBA-15 in Asymmetric Epoxidation

| Substrate | Yield (%) | ee (%) | Catalyst Recycles | Reference |

|---|---|---|---|---|

| Styrene | >99 | 71 | 4 | iitm.ac.in |

| 4-Chlorostyrene | >99 | 71 | 4 | iitm.ac.in |

| Indene | >99 | 96 | 4 | iitm.ac.in |

| 1,2-Dihydronaphthalene | >99 | 94 | 4 | iitm.ac.in |

| 2,2-Dimethylchromene | >99 | 92 | 4 | iitm.ac.in |

Immobilization on Polymeric Supports

Polymeric materials offer a versatile platform for the immobilization of (1R,2R)-DACH-based catalysts. The properties of the polymer backbone can be tailored to create a specific microenvironment around the catalytic site, potentially enhancing selectivity and activity. Both covalent attachment and ionic bonding have been employed to affix the chiral catalysts to polymer chains. bohrium.comnih.gov

One innovative approach involves the use of a helical poly(phenyl isocyanide) backbone to support a pendant (1R,2R)-1,2-cyclohexanediamine derivative. This polymeric catalyst has shown remarkable performance in asymmetric Michael addition and aldol reactions. bohrium.com For instance, in the Michael addition of cyclohexanone to trans-β-nitrostyrene, the catalyst afforded the product with up to 97% ee and a diastereomeric ratio (dr) of 79:21. bohrium.com Similarly, in the asymmetric aldol reaction between cyclohexanone and 2-(trifluoromethyl)benzaldehyde, an enantiomeric excess of 87.8% was achieved. bohrium.com A key advantage of this system is its recyclability; the catalyst can be recovered and reused for several cycles with minimal loss of catalytic activity and stereoselectivity. bohrium.comresearchgate.net

Table 2: Performance of Helical Poly(phenyl isocyanide)-Supported (1R,2R)-DACH in Asymmetric Reactions

| Reaction Type | Substrates | Yield (%) | ee (%) | dr | Catalyst Recycles | Reference |

|---|---|---|---|---|---|---|

| Michael Addition | Cyclohexanone, trans-β-Nitrostyrene | High | 97 | 79:21 | 3 | bohrium.com |

| Aldol Reaction | Cyclohexanone, p-Nitrobenzaldehyde | Moderate | 49 | 60:40 | 3 | bohrium.com |

| Aldol Reaction | Cyclohexanone, 2-(Trifluoromethyl)benzaldehyde | High | 87.8 | Not specified | Not specified | bohrium.com |

Immobilization on Magnetic Nanoparticles

The use of magnetic nanoparticles (MNPs) as supports for chiral catalysts represents a highly efficient strategy for catalyst recovery. Typically composed of a magnetic core (e.g., Fe₃O₄) coated with a protective shell (e.g., silica), these nanoparticles can be readily separated from the reaction mixture using an external magnet.

A magnetically recyclable nanocatalyst was developed by anchoring a Mn(III) chiral salen complex, derived from (1R,2R)-DACH, onto silica-coated Fe₃O₄ nanoparticles. This heterogeneous system was successfully applied to the enantioselective epoxidation of various alkenes and the oxidation of sulfides. rsc.org The catalyst demonstrated high selectivity and yields, which were comparable to its homogeneous counterpart. A significant advantage is its excellent reusability, with the catalyst being recovered and reused for multiple runs without a substantial decrease in its catalytic activity or enantioselectivity. rsc.org

Table 3: Performance of Magnetically Recyclable Mn(III) Salen Complex in Oxidation Reactions

| Substrate | Reaction | Yield (%) | ee (%) | Catalyst Recycles | Reference |

|---|---|---|---|---|---|

| Styrene | Epoxidation | High | High | Several | rsc.org |

| Various Alkenes | Epoxidation | High | High | Several | rsc.org |

Applications in Pharmaceutical and Agrochemical Synthesis and Drug Development

Chiral Building Block in Pharmaceutical Synthesis

(1R,2R)-(-)-1,2-Diaminocyclohexane is a highly valued chiral auxiliary and intermediate in the synthesis of pharmaceuticals. chemimpex.comchemicalbook.com The pharmaceutical industry increasingly demands chiral intermediates to enhance drug efficacy, and this compound serves as a crucial starting material for complex chiral drug candidates. researchgate.net Its rigid, well-defined stereochemical structure allows for the creation of drugs with high specificity, which is critical for effective and safe medications. myskinrecipes.comchemimpex.com The synthesis of chiral building blocks from non-chiral materials using chiral catalysts is a cornerstone of modern drug discovery, and (1R,2R)-(-)-1,2-diaminocyclohexane is a key component in this field. researchgate.netnih.gov It is employed as a key intermediate in the synthesis of a variety of pharmaceuticals where specific stereochemistry is paramount for the drug's therapeutic action. chemimpex.com

Design and Synthesis of Biologically Active Molecules

The utility of (1R,2R)-(-)-1,2-Diaminocyclohexane extends beyond pharmaceuticals to the broader design of various biologically active molecules. It is a versatile ligand for creating metal complexes and serves as a foundational component for chiral ligands used in asymmetric catalysis. sigmaaldrich.comchemicalbook.comscbt.com For instance, it can be reacted with various chemical compounds to produce:

Chiral C2-symmetric diphenylphosphoramide and diphenylthiophosphoramide ligands. sigmaaldrich.com

Bis-urea and amino-thiourea ligands. sigmaaldrich.com

Biologically active chiral palladium(II) and platinum(II) complexes. sigmaaldrich.comtandfonline.com

These resulting molecules and complexes are instrumental in catalysis and materials science, enhancing the selectivity and efficiency of chemical reactions. chemimpex.com Its applications also include the synthesis of specialty chemicals and polyamides. chemimpex.com

Role in Anticancer Drug Development and Efficacy Enhancement

The most prominent application of (1R,2R)-(-)-1,2-Diaminocyclohexane in medicine is its integral role in the development of anticancer drugs, particularly platinum-based agents. nih.govnih.gov Its incorporation into the molecular structure of these drugs has been shown to overcome challenges associated with earlier platinum chemotherapeutics, such as acquired resistance. nih.govnih.gov

(1R,2R)-(-)-1,2-Diaminocyclohexane is the key chiral ligand in the structure of Oxaliplatin (B1677828), a third-generation platinum-based anticancer drug. nih.govnih.gov Oxaliplatin exerts its anticancer effects by forming platinum-DNA adducts, which inhibit DNA replication and transcription in rapidly dividing cancer cells, ultimately leading to programmed cell death (apoptosis). nih.govyoutube.com Unlike its predecessors, Cisplatin and Carboplatin, Oxaliplatin demonstrates a broad spectrum of antineoplastic activity and a lack of cross-resistance with other platinum compounds. nih.gov

The therapeutic potential of Oxaliplatin is well-established, particularly in combination with other agents like fluorouracil for the treatment of metastatic colorectal cancer. youtube.comnih.gov Research has also shown its efficacy against other malignancies, including advanced ovarian cancer, non-Hodgkin's lymphoma, and non-small cell lung cancer. nih.gov The presence of the diaminocyclohexane (DACH) ligand is critical to Oxaliplatin's ability to overcome resistance mechanisms that limit the effectiveness of Cisplatin. nih.govnih.gov

The specific stereoisomer of the diaminocyclohexane ligand profoundly influences the antitumor activity of platinum complexes. nih.govnih.gov The trans-(1R,2R) configuration of the DACH ligand in Oxaliplatin provides steric bulk and lipophilicity, which alters its cellular accumulation and the way its DNA adducts are processed by cancer cells compared to Cisplatin. nih.gov

| Platinum Complex Type | Isomer Efficacy Ranking | Reference |

|---|---|---|

| DACH-Pt(IV) Complexes (General) | (1R,2R) isomer showed superiority in 7 out of 10 series tested. | nih.gov |

| DACH(sulfato)Pt(II) | The trans isomers (1R,2R and/or 1S,2S) generally had greater activity than the cis form. | nih.gov |

| DACH(1,1-cyclobutanedicarboxylato)Pt(II) | The cis configuration appeared to be superior to the trans isomers. | nih.gov |

Application in Agrochemicals

Beyond pharmaceuticals, (1R,2R)-(-)-1,2-Diaminocyclohexane serves as a valuable building block in the agrochemical industry. myskinrecipes.comchemimpex.com The principles of stereochemistry are as critical for the optimal performance of agrochemicals as they are for drugs. This compound's defined chiral structure facilitates the synthesis of innovative and highly selective agrochemical products, contributing to the development of effective solutions in agriculture. chemimpex.com

Mechanistic Elucidation and Theoretical Investigations of 1r,2r 1,2 Diaminocyclohexane Systems

Reaction Mechanism Studies in Asymmetric Catalysis

The versatility of (1R,2R)-(-)-1,2-Diaminocyclohexane is evident in its application both as an organocatalyst and as a chiral ligand in metal-catalyzed reactions. Mechanistic studies have been pivotal in understanding its role in various asymmetric transformations.

As an organocatalyst, (1R,2R)-DACH has been successfully employed in reactions like aldol (B89426) additions, Michael additions, and allylations. researchgate.net For instance, in the asymmetric vinylogous Michael addition, it is proposed to operate through a bis-iminium intermediate. researchgate.net In asymmetric aldol reactions, DACH, often used with an acid co-catalyst, efficiently catalyzes the reaction between cyclic ketones and aromatic aldehydes, yielding anti-β-hydroxyketone products with high diastereoselectivity and enantioselectivity. researchgate.net The reaction mechanism is believed to involve the formation of a chiral enamine intermediate from the ketone and the DACH catalyst, which then attacks the aldehyde in a stereocontrolled manner.

When incorporated into ligands for metal catalysts, the reaction mechanisms are often more complex, involving the metal center in the key bond-forming steps. A notable example is the Jacobsen-Katsuki epoxidation, where a manganese-salen complex derived from (1R,2R)-DACH catalyzes the epoxidation of unfunctionalized olefins. The proposed mechanism involves the formation of a high-valent manganese-oxo species. The stereochemical outcome is dictated by the approach of the olefin to this reactive intermediate, a process heavily influenced by the steric environment created by the chiral salen ligand. organic-chemistry.orgacs.org A "side-on perpendicular approach" of the alkene to the metal-oxo bond has been invoked to explain the observed enantioselectivity. acs.org

Similarly, in copper-catalyzed S-arylation reactions using DACH-derived ligands, the diamine acts as both a ligand and a base in an aqueous medium. researchgate.net In the nickel-photoredox α-arylation of tetrahydrofuran (B95107) (THF), mechanistic studies using enantioselectivity data have revealed a complex scenario where a chiral Ni(II) aryl halide complex is the primary species involved in the crucial THF radical trapping event. chemrxiv.org The trimerization of 1,2-diaminocyclohexane itself has been studied, catalyzed by a metal-organic cage, revealing a cascade reaction pathway involving dual biomimetic active sites. nih.gov

Computational Chemistry and Density Functional Theory (DFT) Analyses

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of DACH-catalyzed reactions at a molecular level. researchgate.netnih.govnih.gov These theoretical studies provide insights into transition state geometries, reaction energy profiles, and the non-covalent interactions that govern stereoselectivity. researchgate.netmdpi.comnih.gov

DFT calculations have been used to rationalize the stereochemical outcome of conjugate additions of aldehydes to N-substituted maleimides catalyzed by a primary amine-salicylamide derived from (1R,2R)-DACH. researchgate.net These studies help to build a model that explains the origin of the stereoinduction. In investigations of cobalt-catalyzed hydroacylation/cyclization of 1,6-enynes, DFT calculations showed that the initial oxidative cyclization is the rate-determining step and that enantioselectivity arises from the competition between different reaction pathways, with steric repulsion being the key differentiating factor. researchgate.net

For metal-based catalysts, DFT can model the electronic structure of the active species and the energetics of substrate binding and transformation. researchgate.netumn.edu For instance, in the asymmetric radical additions to octahedral chiral-at-rhodium enolates, DFT calculations have been used to investigate the origin of asymmetric induction. nih.gov The analysis revealed that differences in distortion energies of the reactants in the transition state control the enantioselectivity. nih.gov Similarly, DFT studies on mixed-metal complexes containing osmium and ruthenium with bridging ligands have provided information about frontier orbitals and energy gaps, which are crucial for understanding their electronic and optical properties. nih.govnih.gov

These computational models are powerful for predicting enantioselectivity and for the rational design of new, more effective catalysts based on the DACH scaffold. nih.gov

X-ray Crystallographic Studies of Ligand-Metal Interactions

Single-crystal X-ray diffraction provides definitive, atom-level structural information about DACH-derived ligands and their metal complexes. researchgate.net This technique is crucial for understanding the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and coordination geometries, which are all fundamental to the catalyst's function.

Crystallographic studies of complexes formed between (1R,2R)-DACH derivatives and various metals have revealed key structural features. For example, the crystal structure of a cis-diacetonitrile[(1R,2R)-1,2-diaminocyclohexane-κ²N,N']platinum(II) dinitrate monohydrate complex has been determined, showing the coordination of the DACH ligand to the platinum center. nih.gov In another study, chiral Cu(II) and Zn(II) complexes with N,N′-dibenzyl-(1R,2R)-1,2-diaminocyclohexane ligands were synthesized and characterized by X-ray crystallography. The analysis revealed that the copper complex adopts a distorted square-planar geometry, while the zinc complex has a nearly tetrahedral geometry. researchgate.net Crucially, in both cases, the coordination of the metal to the chiral diamine ligand results in the formation of a five-membered metallaheterocycle where the nitrogen atoms adopt an (S,S)-configuration. researchgate.net

These structural insights are invaluable. The fixed conformation of the cyclohexane (B81311) ring and the specific chelation mode to the metal center create a rigid and well-defined chiral pocket around the active site. This steric and electronic environment is directly responsible for discriminating between different substrate approaches or transition states, thus leading to high enantioselectivity. The design of the ligand, including the choice of substituents on the nitrogen atoms, can fine-tune this environment, a principle that has been used to develop highly selective catalysts like the Jacobsen epoxidation catalyst. organic-chemistry.orgacs.org

The table below summarizes crystallographic data for selected (1R,2R)-DACH metal complexes, illustrating the diversity of structures and coordination environments.

| Complex | Metal Center | Coordination Geometry | Key Structural Features |

|---|---|---|---|

| Pt(C₂H₃N)₂(C₆H₁₄N₂)₂·H₂O | Platinum(II) | Not specified, but DACH is a bidentate ligand | Molecular salt of the diaminocyclohexane-Pt complex cation. nih.gov |